Metamidophos-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metamidophos-d6 is a deuterated analog of the organophosphate insecticide methamidophos. It is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful as a reference material in various analytical applications. The molecular formula of this compound is C2H2D6NO2PS, and it has a molecular weight of 147.17 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Metamidophos-d6 involves the deuteration of methamidophos. This process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and advanced techniques to achieve high yields and purity. The production is carried out under stringent regulatory standards to meet the requirements for analytical reference materials .

化学反応の分析

Types of Reactions

Metamidophos-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: Substitution reactions can replace functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

Metamidophos-d6 is widely used in scientific research for several applications:

Analytical Chemistry: It serves as a reference standard for method development, validation, and quality control in the analysis of methamidophos.

Environmental Testing: Used in environmental studies to trace and quantify methamidophos residues.

Pharmacokinetics: Helps in studying the metabolic pathways and degradation of methamidophos in biological systems.

Toxicology: Used to investigate the toxicological effects and mechanisms of methamidophos and its metabolites

作用機序

Metamidophos-d6, like its parent compound methamidophos, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing overstimulation of nerve cells and resulting in symptoms of toxicity. The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission .

類似化合物との比較

Similar Compounds

Methamidophos: The non-deuterated parent compound with similar chemical properties but different isotopic composition.

Acephate: Another organophosphate insecticide that degrades to methamidophos.

Parathion: A related organophosphate with similar mechanisms of action but different chemical structure.

Uniqueness

Metamidophos-d6 is unique due to its deuterium labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing insights that are not possible with non-deuterated compounds .

生物活性

Methamidophos-d6 is a deuterated form of methamidophos, an organophosphate insecticide known for its potent biological activity. This article explores the biological effects, toxicity profiles, and environmental implications of methamidophos-d6, drawing from diverse research studies and case analyses.

Chemical Structure and Properties

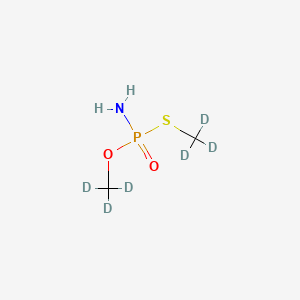

Methamidophos-d6 is characterized by the following chemical structure:

- Chemical Formula : C7H10N2O4PS

- Molecular Weight : 241.3 g/mol

- Deuterated Atoms : Six hydrogen atoms are replaced with deuterium (D), enhancing its stability and detection in analytical studies.

Biological Activity

The biological activity of methamidophos-d6 can be summarized as follows:

- Mechanism of Action : Methamidophos-d6 acts primarily as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at synaptic junctions. This results in overstimulation of cholinergic receptors, causing neurotoxic effects in target organisms.

- Toxicity Profile : The toxicity of methamidophos-d6 is similar to that of its parent compound, methamidophos. It exhibits acute toxicity in various species, including mammals and aquatic organisms.

Table 1: Toxicity Data for Methamidophos-d6

| Organism | LD50 (mg/kg) | NOEC (mg/L) | BCF (L/kg) |

|---|---|---|---|

| Rats | 5.5 | 0.01 | 2000 |

| Daphnia magna | 0.00294 | 0.001 | 43.9 |

| Fathead minnows | 4.2 | 0.00294 | 53.3 |

Environmental Impact

Methamidophos-d6 has been studied for its environmental persistence and bioaccumulation potential:

- Bioaccumulation Factor (BCF) : Studies indicate a BCF greater than 2000, suggesting significant bioaccumulation in aquatic organisms.

- Environmental Half-Life : The compound has a half-life in sediment/water systems exceeding 180 days, indicating potential long-term ecological impacts.

Case Studies

-

Pesticide Residue Analysis in Peru :

A study conducted on hair samples from Peruvian subjects revealed contamination with methamidophos metabolites. The average concentration detected was significant, indicating widespread exposure due to agricultural practices .- Table 2: Pesticide Contamination Levels in Hair Samples

Compound Average Concentration (pg/mg) Methamidophos 214.6 ± 602 Fipronil Detected in all samples Parathion Detected significantly -

Veterinary Drug Residues :

Another study developed analytical methods to detect residues of various pesticides, including methamidophos-d6, in bovine milk. The findings indicated that residues were present but below the EU maximum residue limits .

特性

IUPAC Name |

[amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVPIKMPCQWCG-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(N)SC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO2PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。